N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Vue d'ensemble

Description

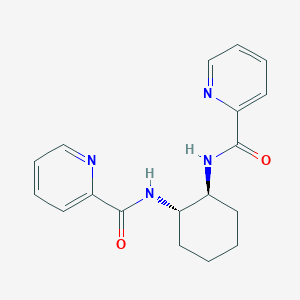

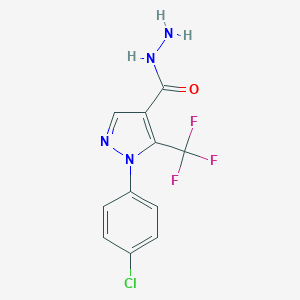

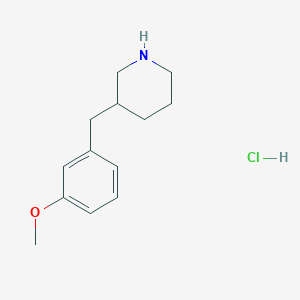

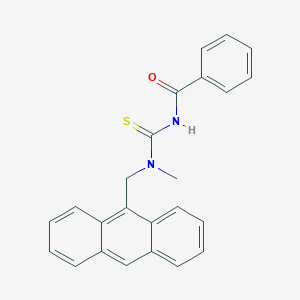

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a chemical compound with the CAS Number: 172138-95-3 . It has a molecular weight of 324.38 and its IUPAC Name is N-{(1S,2S)-2-[(2-pyridinylcarbonyl)amino]cyclohexyl}-2-pyridinecarboxamide .

Molecular Structure Analysis

The Inchi Code for “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is 1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 .Physical And Chemical Properties Analysis

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a white to yellow solid or semi-solid or liquid . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Enantioselective Synthesis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide has been used in the catalytically asymmetric synthesis of atropisomeric compounds. This process involves Cu-catalyzed enantioselective intramolecular Ullmann-type amination reactions for the synthesis of C–N atropisomers. These compounds, including N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, exhibit high efficacy and stereoinduction, making them significant in the field of organic synthesis (Fan, Zhang, Li, & Gu, 2019).

Catalysis in Organic Reactions

This chemical has been involved in catalytic asymmetric hydroformylation using rhodium complexes of chiral bidentate phosphorus ligands. Such applications highlight its role in enhancing stereoselectivity and efficacy in organic reaction catalysis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Oxidation Catalysis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide has been used in the formation of oxovanadium(IV) and copper(II) complexes, which are encapsulated in zeolite-Y. These complexes are effective catalysts in the oxidation of organic compounds like styrene, cyclohexene, and cyclohexane, showcasing the compound's role in enhancing catalytic oxidation processes (Maurya, Chandrakar, & Chand, 2007).

Chiral Recognition and Discrimination

This compound is also significant in chiral recognition and discrimination. Studies have shown its application in differentiating molecules with diverse functionalities, highlighting its potential in chiral analysis and enantiomeric excess measurement (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFDUZVVBXFBQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431401 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide | |

CAS RN |

172138-95-3 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-DACH-pyridyl Trost ligand | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)